molecular formula C22H29ClF2O6 B14785452 (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate

(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate

Cat. No.: B14785452
M. Wt: 462.9 g/mol
InChI Key: LIVSBYNMLPEZHQ-NLOWBBLYSA-N
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Description

The compound (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate is a complex organic molecule with significant interest in various scientific fields. This compound belongs to the class of steroids and is characterized by its intricate structure, which includes multiple hydroxyl groups, fluorine atoms, and a chlorine atom. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with a suitable steroid precursor, which undergoes a series of chemical transformations including halogenation, hydroxylation, and acetylation.

    Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride, while fluorination may involve the use of diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydroxylation: The addition of hydroxyl groups is carried out using oxidizing agents like osmium tetroxide or potassium permanganate. These reactions are typically conducted under controlled temperature and pH conditions to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring cost-effectiveness and safety. Large-scale synthesis may utilize continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids. Common oxidizing agents include chromium trioxide and potassium dichromate.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, hydroxyl groups can be substituted with halogens using reagents like phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium dichromate, osmium tetroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Thionyl chloride, diethylaminosulfur trifluoride

    Acetylating Agents: Acetic anhydride, acetyl chloride

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biochemical pathways.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. Its steroidal structure suggests possible applications in treating inflammatory conditions, hormonal imbalances, and certain cancers.

Industry

In industry, the compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties make it a candidate for various formulations and applications.

Mechanism of Action

The mechanism of action of (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate involves its interaction with specific molecular targets. The compound binds to steroid receptors, modulating gene expression and influencing cellular processes. Additionally, its halogenated and hydroxylated groups allow for interactions with enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
  • (9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of both chlorine and fluorine atoms, along with multiple hydroxyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H29ClF2O6

Molecular Weight

462.9 g/mol

IUPAC Name

(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate

InChI

InChI=1S/C22H27ClF2O5.H2O/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26;/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3;1H2/t10?,11?,12?,15?,17?,19-,20-,21-,22-;/m0./s1

InChI Key

LIVSBYNMLPEZHQ-NLOWBBLYSA-N

Isomeric SMILES

CC1CC2C3CC(C4=CC(=O)C(=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F.O

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O

Origin of Product

United States

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